4-Apeba chemical structure and properties
4-Apeba chemical structure and properties
An In-depth Technical Guide to 4-APEBA: A Derivatization Agent for Mass Spectrometry
Introduction
4-APEBA, chemically known as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide, is a specialized derivatization reagent designed to enhance the analysis of aldehydes and carboxylic acids in mass spectrometry (MS).[1][2] Developed as a second-generation reagent following 4-APC, 4-APEBA incorporates a bromophenethyl group, which provides a distinct isotopic signature due to the presence of bromine isotopes (79Br and 81Br in a nearly 1:1 ratio).[1] This feature, along with its ability to introduce a permanent positive charge, significantly improves the detection and screening of derivatized analytes, particularly in complex biological matrices.[1][3] Its application has been demonstrated in targeted liquid chromatography-mass spectrometry (LC-MS) and on-tissue chemical derivatization (OTCD) for mass spectrometry imaging (MSI).[1][4][5][6][7][8]
Chemical Structure and Properties
The chemical structure of 4-APEBA is central to its function as a derivatization agent. It possesses a reactive primary amine group that selectively reacts with aldehydes and, with a change in co-reagent, carboxylic acids. The quaternary ammonium (B1175870) group provides a permanent positive charge, making the derivatives readily analyzable by positive-ion electrospray ionization (ESI)-MS.[1] The inclusion of a bromophenethyl group not only aids in confident identification through its isotopic pattern but also increases the lipophilicity of the derivatives.[9]
Table 1: Physicochemical Properties of 4-APEBA
| Property | Value | Reference |
| Full Chemical Name | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide | [1] |
| Abbreviation | 4-APEBA | [1] |
| CAS Number | 1226984-28-6 | [9] |
| Molecular Formula | C18H25Br3N2O | [9] |
| Molecular Weight | 525.12 g/mol | [9] |
| Solubility | Soluble in water and DMSO | [9] |
Derivatization Chemistry
4-APEBA's versatility stems from its ability to selectively target different functional groups based on the reaction conditions. This selectivity is primarily controlled by the choice of the co-reagent.[1][2][9]
Derivatization of Aldehydes
For the derivatization of aldehydes, the reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).[1][2] The primary amine of 4-APEBA reacts with the carbonyl group of the aldehyde to form a transient imine, which is then reduced to a stable secondary amine by the reducing agent.
Caption: Reaction pathway for the derivatization of aldehydes with 4-APEBA.
Derivatization of Carboxylic Acids
To target carboxylic acids, the co-reagent is switched to a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[1][2] EDC activates the carboxylic acid, allowing it to react with the primary amine of 4-APEBA to form a stable amide bond.
Caption: Reaction pathway for the derivatization of carboxylic acids with 4-APEBA using EDC.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of 4-APEBA. The following are generalized methodologies based on published research.
General Derivatization Procedure for Aldehydes in Solution (LC-MS)
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Reagent Preparation:
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Prepare a stock solution of 4-APEBA in a suitable solvent (e.g., water or DMSO).
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Prepare a stock solution of sodium cyanoborohydride (NaBH3CN) in a suitable solvent.
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-
Sample Preparation:
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Derivatization Reaction:
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Sample Analysis:
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After incubation, the reaction mixture can be directly analyzed by LC-MS. Separation is typically achieved on a reversed-phase C18 column.[1]
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On-Tissue Derivatization (OTCD) for Mass Spectrometry Imaging (MSI)
This workflow is particularly useful for spatial metabolomics, allowing for the in-situ derivatization of analytes on a tissue section.[4][5][6][7][8][10]
Caption: General workflow for on-tissue chemical derivatization with 4-APEBA for MALDI-MSI.
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Sample Preparation: Prepare thin tissue sections and mount them on a conductive slide suitable for MALDI-MSI.
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Reagent Deposition:
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For the analysis of carboxylic acids, first deposit a solution of EDC onto the tissue section using an automated sprayer.
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Subsequently, deposit a solution of 4-APEBA onto the tissue.
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Incubation: Incubate the slide in a controlled environment to allow the derivatization reaction to proceed.
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Matrix Application: Apply a suitable MALDI matrix over the derivatized tissue section.
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MSI Analysis: Perform MALDI-MSI analysis to obtain spatial distribution maps of the derivatized analytes.
Applications
4-APEBA has been successfully applied in various research areas, highlighting its utility for sensitive and confident metabolite analysis.
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Biomarker Discovery: It has been used for the analysis of biomarkers of lipid peroxidation, such as aldehydes, in biological fluids like urine and plasma.[1][2]
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Plant Metabolomics: On-tissue derivatization with 4-APEBA has enabled the spatial profiling of a wide range of phytocompounds, including phytohormones, amino acids, and carboxylic acids, in plant tissues.[4][5][6][7][8] This has opened new avenues for understanding plant metabolism and signaling at a cellular level.[4][5]
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Microbial Metabolomics: The technique has been applied to study the spatial distribution of metabolites in microbial interactions, providing insights into the chemical communication and competition between microorganisms.[3][10]
Advantages of 4-APEBA
The use of 4-APEBA as a derivatization agent offers several key advantages:
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Enhanced Sensitivity: The permanent positive charge significantly increases the ionization efficiency of the derivatized analytes in positive-ion mode MS.[1]
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Confident Identification: The bromine isotopic signature provides a unique identifier, facilitating the confident annotation of derivatized compounds in complex spectra.[1][3][4][5][7]
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Versatility: The ability to selectively target either aldehydes or carboxylic acids by simply changing the co-reagent makes it a versatile tool for metabolomics research.[1][2][9]
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Mild Reaction Conditions: The derivatization reactions can be performed under mild conditions, which helps to preserve the integrity of the analytes.[1][2]
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Broad Specificity: It has demonstrated broad specificity towards carbonyl-containing molecules.[4][5][8]
Conclusion
4-APEBA is a powerful derivatization agent that addresses several challenges in the mass spectrometric analysis of aldehydes and carboxylic acids. Its unique chemical properties, including the presence of a permanent positive charge and a bromine isotopic signature, provide significant advantages for both quantitative and spatial metabolomics studies. The detailed experimental protocols and the demonstrated applications in diverse fields underscore its importance as a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry imaging of natural carbonyl products directly from agar-based microbial interactions using 4-APEBA derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. journals.asm.org [journals.asm.org]
